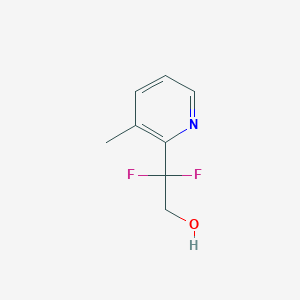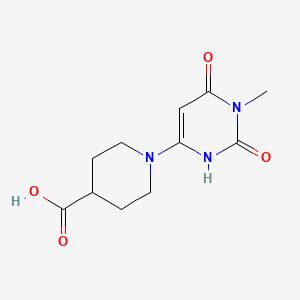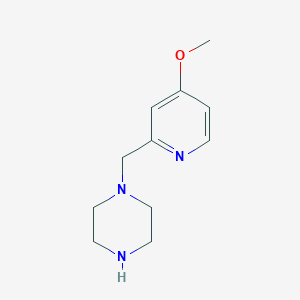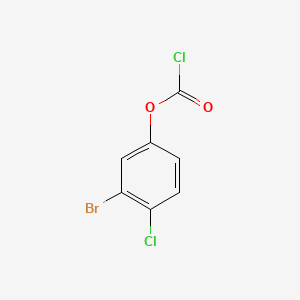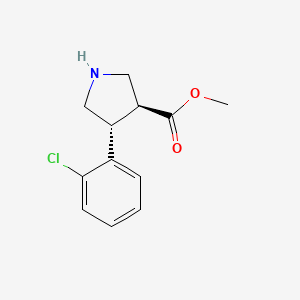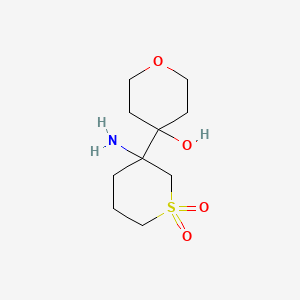
n-(3-Methylphenethyl)pentan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylphenethyl)pentan-2-amine is an organic compound with the molecular formula C14H23N It is a derivative of phenethylamine, characterized by the presence of a pentan-2-amine group attached to a 3-methylphenethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenethyl)pentan-2-amine can be achieved through several methods. One common approach involves the alkylation of 3-methylphenethylamine with a suitable alkyl halide, such as 1-bromopentane, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.
Another method involves the reductive amination of 3-methylphenylacetone with pentan-2-amine in the presence of a reducing agent like sodium cyanoborohydride. This process involves the formation of an imine intermediate, which is subsequently reduced to yield the final amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
N-(3-Methylphenethyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated compounds, such as alkyl halides, are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
科学研究应用
N-(3-Methylphenethyl)pentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of N-(3-Methylphenethyl)pentan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Phenethylamine: A parent compound with a simpler structure.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness
N-(3-Methylphenethyl)pentan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain and methyl substitution on the phenethylamine backbone differentiate it from other related compounds, potentially leading to unique interactions and effects .
属性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC 名称 |
N-[2-(3-methylphenyl)ethyl]pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-4-6-13(3)15-10-9-14-8-5-7-12(2)11-14/h5,7-8,11,13,15H,4,6,9-10H2,1-3H3 |
InChI 键 |
USIDNOOOLOWZFW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)NCCC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


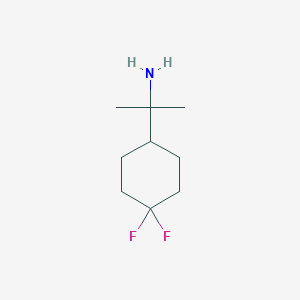
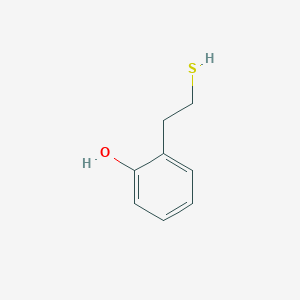

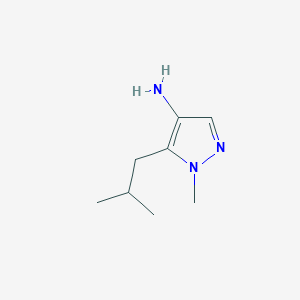
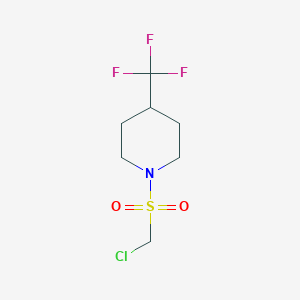
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
